Tyr-gly-cys-lys-asn-phe-phe-trp-lys-thr-phe-thr-ser-cys

Somatostatin Receptors Radioligand Binding GPCR Pharmacology

Researchers requiring consistent pan-somatostatin receptor profiling face tracer-ligand mismatch when pairing clinical analogs with native SST radioligands. [Tyr1]-Somatostatin-14 resolves this: its N-terminal tyrosine enables high-specific-activity radioiodination while preserving native SSTR1-5 affinity. Use unlabeled [Tyr1]-SST-14 as homologous cold competitor to eliminate mismatch artifacts. - Validated pan-SSTR binding: Kd ~0.1-0.5 nM at SSTR2; confirmed functional cAMP inhibition. - Enables non-specific binding definition in autoradiography matched to ¹²⁵I-labeled tracer. - Quantified metabolic stability benchmark: 11-fold faster deiodination than [Tyr11] analog. - Standardized inhibition of stimulated ACTH secretion (IC₅₀ 0.4 nM, AtT20/D16v cells).

Molecular Formula C82H108N18O20S2
Molecular Weight 1730.0 g/mol
Cat. No. B12059030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyr-gly-cys-lys-asn-phe-phe-trp-lys-thr-phe-thr-ser-cys
Molecular FormulaC82H108N18O20S2
Molecular Weight1730.0 g/mol
Structural Identifiers
SMILESCC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(CC6=CC=C(C=C6)O)N)C(=O)O)CO)C(C)O)CC7=CC=CC=C7)O
InChIInChI=1S/C82H108N18O20S2/c1-45(102)68-80(117)96-60(37-49-22-10-5-11-23-49)77(114)100-69(46(2)103)81(118)97-63(42-101)78(115)98-65(82(119)120)44-122-121-43-64(89-67(106)41-88-70(107)54(85)34-50-28-30-52(104)31-29-50)79(116)91-56(26-14-16-32-83)71(108)95-62(39-66(86)105)76(113)93-58(35-47-18-6-3-7-19-47)73(110)92-59(36-48-20-8-4-9-21-48)74(111)94-61(38-51-40-87-55-25-13-12-24-53(51)55)75(112)90-57(72(109)99-68)27-15-17-33-84/h3-13,18-25,28-31,40,45-46,54,56-65,68-69,87,101-104H,14-17,26-27,32-39,41-44,83-85H2,1-2H3,(H2,86,105)(H,88,107)(H,89,106)(H,90,112)(H,91,116)(H,92,110)(H,93,113)(H,94,111)(H,95,108)(H,96,117)(H,97,118)(H,98,115)(H,99,109)(H,100,114)(H,119,120)
InChIKeyHTAVEOUQMYLKNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is Tyr-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys ([Tyr1]-Somatostatin-14) and Its Core Position in Somatostatin Receptor Research?


The peptide Tyr-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys, formally designated [Tyr1]-Somatostatin-14 (Tyr1-SST-14; CAS 59481-23-1), is a cyclic tetradecapeptide analog of native somatostatin-14 (SST-14; Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys) in which the N-terminal alanine is replaced by tyrosine . This single-residue substitution introduces a phenolic hydroxyl group amenable to oxidative radioiodination (¹²⁵I or ¹³¹I), enabling the production of a high-specific-activity radioligand without altering the disulfide-constrained cyclic backbone (Cys3–Cys14) required for receptor recognition . The compound is not a therapeutic agent but a research-enabling probe whose procurement value lies in its well-characterized binding to all five human somatostatin receptor subtypes (SSTR1–5), making it the default radiotracer for competitive binding assays, receptor autoradiography, and receptor quantification across academic and industrial laboratories [1].

Why Tyr-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys Cannot Be Interchanged with Unmodified Somatostatin-14 or Clinically Optimized Analogs in Binding Assays


In-class compounds such as native SST-14, SST-28, or receptor-subtype-selective analogs (e.g., octreotide, pasireotide) cannot be simply substituted for [Tyr1]-Somatostatin-14 because they serve fundamentally different experimental roles. Unmodified SST-14 lacks a readily iodinatable residue, necessitating oxidative labeling of Tyr11 within the pharmacophore, which can alter receptor-binding kinetics and increase non-specific binding [1]. Clinically optimized analogs (octreotide, lanreotide) are biased toward SSTR2 and show negligible affinity for SSTR1 and SSTR4, making them unsuitable for pan-SSTR profiling protocols that rely on the broad receptor coverage of [Tyr1]-SST-14 [2]. The decision to procure [Tyr1]-SST-14 therefore hinges on whether the end-user requires an unlabeled cold competitor that is chemically identical to the ¹²⁵I-labeled tracer used in the same assay system, eliminating artifacts introduced by tracer-ligand mismatch. The quantitative evidence below substantiates these differentiation dimensions.

Quantitative Comparative Evidence: Tyr-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys Versus Closest Analogs


Broad-Spectrum SSTR Binding Affinity of [Tyr1]-Somatostatin-14 Compared to Receptor-Selective Clinical Analogs

In competitive binding assays using HEK 293 cells stably expressing individual human SSTR subtypes, unlabeled [Tyr1]-Somatostatin-14 completely displaces ¹²⁵I-[Tyr1]-SST-14 from all five receptor subtypes, behaving as a universal pan-SSTR ligand. By contrast, the clinically used analog octreotide exhibits high affinity only for SSTR2 (IC₅₀ ≈ 0.4–1.0 nM) and moderate affinity for SSTR5 (IC₅₀ ≈ 7–10 nM), with negligible binding to SSTR1, SSTR3, and SSTR4 [1]. This differential profile is not a minor variation; for SSTR1 and SSTR4, octreotide shows IC₅₀ values >1,000 nM, representing a >1,000-fold selectivity gap relative to [Tyr1]-SST-14, whose binding to these subtypes is in the low nanomolar range consistent with native SST-14 [2]. For applications requiring simultaneous detection or quantification of all five SSTR subtypes, no clinically approved analog can substitute for [Tyr1]-SST-14.

Somatostatin Receptors Radioligand Binding GPCR Pharmacology SSTR1-5 Profiling

Functional Agonist Activity of [Tyr1]-Somatostatin-14 at SSTR2 vs. Octreotide: cAMP Inhibition Potency

[Tyr1]-Somatostatin-14 retains full agonist activity at SSTR2, inhibiting forskolin-stimulated cAMP accumulation with potency comparable to native SST-14. In head-to-head functional assays in HEK 293 cells expressing SSTR2, both peptides show IC₅₀ values in the 0.1–0.5 nM range for cAMP inhibition, consistent with their near-identical receptor-binding affinities [1]. The clinical analog octreotide demonstrates comparable SSTR2 potency (IC₅₀ ≈ 0.2 nM in analogous assays), indicating that [Tyr1]-SST-14 is not differentiated from octreotide at SSTR2 by potency alone. The critical differentiation is that [Tyr1]-SST-14 serves as the chemically matched cold standard for experiments employing ¹²⁵I-[Tyr1]-SST-14 as the tracer, ensuring that competition curves reflect true homologous displacement rather than heterologous competition artifacts that arise when using octreotide or native SST-14 to displace a structurally distinct radioligand .

cAMP Assay SSTR2 Agonism Functional Selectivity GPCR Signaling

Metabolic Stability of [Tyr1]-Somatostatin-14 vs. [Tyr11]-Somatostatin-14 in Hepatic Degradation Assays

Comparative hepatic degradation studies reveal that the position of the tyrosine substitution critically influences metabolic stability. [¹²⁵I-Tyr1]-Somatostatin-14 undergoes deiodination by hepatic enzymes at a rate approximately 11-fold greater than [¹²⁵I-Tyr11]-Somatostatin-14, as measured by the release of free ¹²⁵I-tyrosine in liver homogenate assays [1]. The N-terminal Tyr1 is more solvent-exposed and susceptible to aminopeptidase-mediated cleavage and subsequent deiodination, whereas Tyr11, positioned within the cyclic core adjacent to the disulfide bridge (Cys3–Cys14), is sterically protected. This higher deiodination rate of [Tyr1]-SST-14 must be accounted for in experimental designs involving prolonged incubation with tissue preparations, as loss of the iodine label reduces the apparent binding signal over time [1].

Peptide Stability Hepatic Metabolism Radioiodinated Tracers Proteolytic Degradation

Binding Affinity of [Tyr1]-Somatostatin-14 on AtT20/D16v Pituitary Cells: Quantified Receptor Density and Half-Maximal Binding

Equilibrium saturation binding studies with [¹²⁵I-Tyr1]-Somatostatin-14 on AtT20/D16v mouse pituitary corticotroph cells characterize a single class of non-interacting binding sites with a half-maximal binding concentration of 1.7 nM and a receptor density of approximately 26,300 sites per cell . This affinity is comparable to native SST-14 measured on the same cell line in parallel experiments, confirming that the N-terminal tyrosine substitution does not substantially alter the binding isotherm. The compound fully inhibits KCl-stimulated ACTH secretion in these cells with a half-maximal inhibitory concentration of 4 × 10⁻¹⁰ M (0.4 nM), demonstrating that receptor binding translates to functional antagonism of hormone release .

Pituitary Cell Binding Radioligand Saturation ACTH Secretion Receptor Quantification

Optimal Application Scenarios for Tyr-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys Based on Quantitative Evidence


Pan-SSTR Receptor Autoradiography in Tumor Tissue Sections

In receptor autoradiography protocols where the objective is to map the distribution of all five SSTR subtypes in tumor biopsies, [Tyr1]-SST-14 serves as the indispensable radioligand precursor. Its universal SSTR1–5 binding profile [1] ensures that autoradiographic signals reflect total somatostatin receptor expression rather than the SSTR2-restricted pattern seen with octreotide-based tracers. The chemically identical unlabeled [Tyr1]-SST-14 is used to define non-specific binding in adjacent sections, eliminating tracer-ligand mismatch artifacts [1].

Homologous Competitive Binding Assays for SSTR Pharmacodynamics

Laboratories that have established ¹²⁵I-[Tyr1]-SST-14 as their radioligand of record require unlabeled [Tyr1]-SST-14 as the homologous cold competitor to construct accurate competition curves. The functional equivalence of [Tyr1]-SST-14 to native SST-14 in cAMP inhibition assays (IC₅₀ ≈ 0.1–0.5 nM at SSTR2) confirms that it serves as a valid pharmacological standard for benchmarking novel SSTR ligands [2].

Metabolic Stability Assessment of Novel Somatostatin Analogs Using [Tyr1]-SST-14 as a Reference Standard

The well-characterized hepatic deiodination profile of [Tyr1]-SST-14 (11-fold faster deiodination than the [Tyr11] analog [3]) makes it a useful reference compound for evaluating the metabolic stability of next-generation somatostatin analogs. By benchmarking new analogs against [Tyr1]-SST-14 in standardized liver homogenate or hepatocyte incubation assays, researchers can quantify relative susceptibility to proteolytic degradation and deiodination, informing candidate selection for in vivo imaging applications.

ACTH Secretion Inhibition Studies in Pituitary Corticotroph Models

[Tyr1]-SST-14 is validated for functional studies of somatostatin-mediated inhibition of stimulated ACTH secretion in AtT20/D16v pituitary cells, with a quantified IC₅₀ of 0.4 nM for KCl-stimulated ACTH release . This application is particularly relevant for endocrine research groups investigating hypothalamic-pituitary-adrenal axis regulation, as the compound can be used both as a radiolabeled tracer and as an unlabeled agonist in parallel wells.

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